molecular formula C16H23NO2 B10811390 4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide

4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B10811390
M. Wt: 261.36 g/mol
InChI Key: TWORYSIVMSFUFY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a tert-butyl group, an oxolane ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with oxolan-2-ylmethylamine. The reaction is carried out under anhydrous conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated benzamides, substituted oxolane derivatives.

Scientific Research Applications

4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The oxolane ring and tert-butyl group contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(oxolan-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide moiety.

    4-tert-butyl-N-(oxolan-2-ylmethyl)phenol: Contains a phenol group, offering different reactivity and applications.

Uniqueness

4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide is unique due to the combination of its tert-butyl group, oxolane ring, and benzamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-tert-butyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-8-6-12(7-9-13)15(18)17-11-14-5-4-10-19-14/h6-9,14H,4-5,10-11H2,1-3H3,(H,17,18)

InChI Key

TWORYSIVMSFUFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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